

# An In-depth Technical Guide to the Solubility of Lead in Liquid Sodium

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## Compound of Interest

Compound Name: Lead;sodium

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This technical guide provides a comprehensive overview of the solubility of lead in liquid sodium at various temperatures. It includes quantitative data, detailed experimental methodologies for determining solubility, and a visualization of the experimental workflow. This information is crucial for applications involving lead-sodium systems, particularly in the context of advanced reactor coolants and other high-temperature liquid metal technologies.

## Quantitative Solubility Data

The solubility of lead in liquid sodium is temperature-dependent, increasing as the temperature rises. The data presented in this section is derived from the established Na-Pb phase diagram, with the liquidus line on the sodium-rich side representing the saturation solubility of lead in liquid sodium. The primary reference for this data is the experimental work of G. J. Lamprecht, L. Dicks, and P. Crowther.

It is important to note that the following data has been carefully estimated from the graphical representation of the Na-Pb phase diagram.

Table 1: Solubility of Lead in Liquid Sodium at Various Temperatures

Temperature (°C)	Temperature (K)	Solubility (Weight % Pb)	Solubility (Atomic % Pb)
150	423.15	~0.8	~0.09
200	473.15	~2.5	~0.28
250	523.15	~6.0	~0.69
300	573.15	~12.0	~1.46
350	623.15	~22.0	~2.88
400	673.15	~38.0	~5.55
450	723.15	~55.0	~9.24

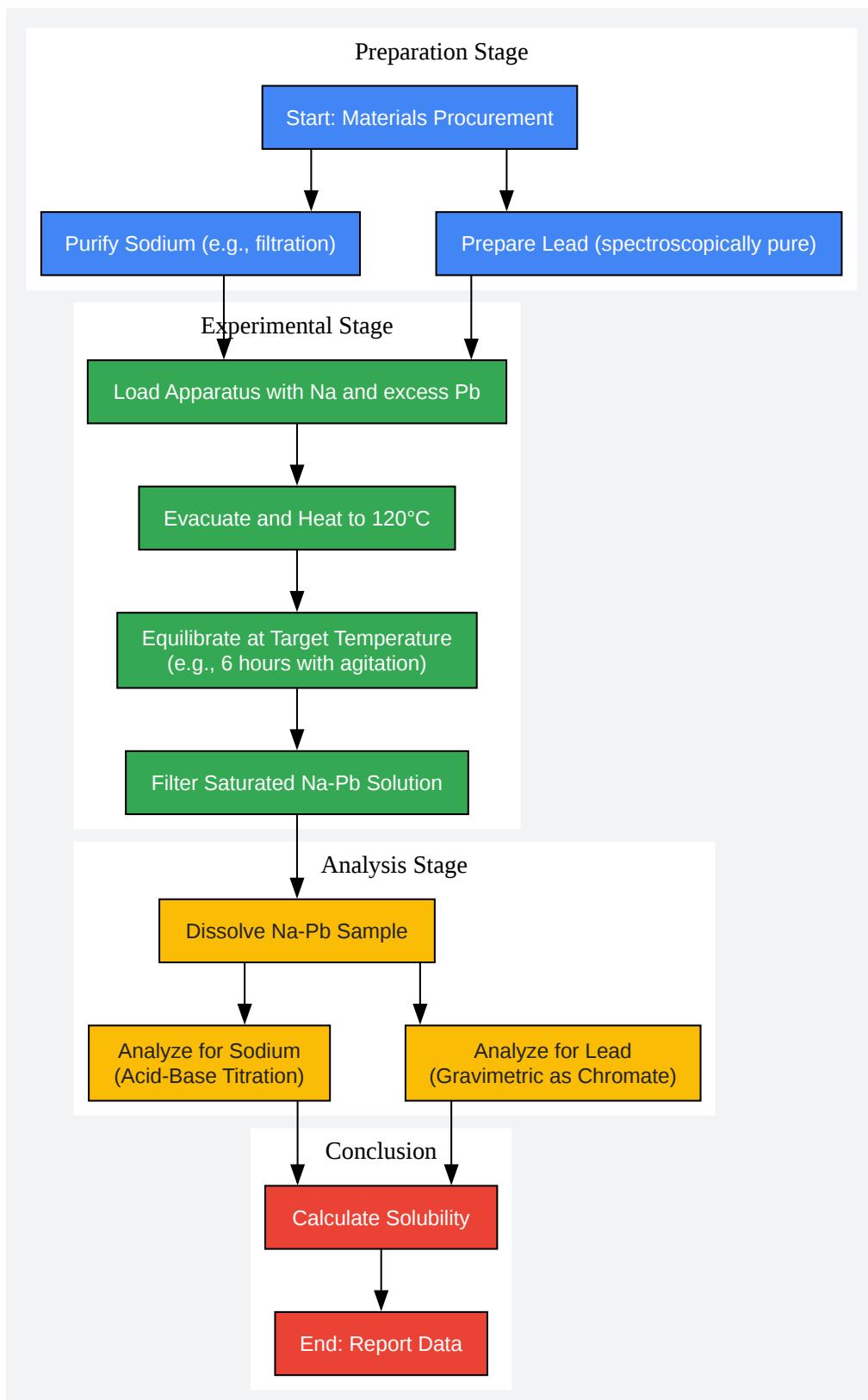
Note: These values are estimations derived from the published Na-Pb phase diagram and are intended for guidance. For precise applications, consulting the original experimental data is recommended.

## Experimental Protocols for Solubility Determination

The determination of the solubility of metals in liquid alkali metals like sodium requires a meticulous experimental setup to handle the reactive nature of the materials and to ensure accurate measurements at high temperatures. The most common method is the isothermal saturation and sampling technique.

## Overall Experimental Workflow

The general workflow for determining the solubility of lead in liquid sodium is depicted in the diagram below.

[Click to download full resolution via product page](#)*Experimental workflow for lead solubility determination in sodium.*

## Detailed Methodologies

### 2.2.1. Materials and Apparatus

- Sodium: Commercial-grade sodium is purified to remove oxides and other impurities. A common method involves filtration through sintered glass or metal filters at a temperature slightly above sodium's melting point (e.g., 110-120°C).
- Lead: Spectroscopically pure lead is used to avoid interference from other metallic impurities.
- Apparatus: The experiment is typically conducted in a sealed apparatus made of a material that is non-reactive with liquid sodium and lead at the experimental temperatures (e.g., borosilicate glass or stainless steel). The apparatus consists of interconnected flasks or vessels that allow for the purification of sodium, equilibration with lead, and filtration of the saturated solution, all under vacuum or an inert atmosphere (e.g., helium or argon).

### 2.2.2. Isothermal Saturation

- An excess amount of pure lead chips is placed in the equilibration vessel of the apparatus.
- Purified liquid sodium is transferred into the equilibration vessel.
- The apparatus is heated to the desired temperature and maintained at this temperature for a sufficient duration to ensure that the liquid sodium becomes saturated with lead.
- The mixture is agitated periodically (e.g., by bubbling an inert gas) to facilitate the dissolution process and achieve equilibrium. An equilibration time of several hours (e.g., 6 hours) is typical.

### 2.2.3. Sampling

- Once equilibrium is reached, the saturated liquid sodium-lead solution is separated from the excess solid lead.
- This is achieved by filtration through a sintered filter (e.g., glass or stainless steel with a pore size of 5-10  $\mu\text{m}$ ) into a separate collection vessel or trap.

- The filtration is performed at the equilibration temperature to prevent premature precipitation of lead from the solution.
- The collected sample is then allowed to cool and solidify before being taken for chemical analysis.

## Analytical Methods for Composition Determination

After obtaining a sample of the saturated sodium-lead alloy, the precise concentrations of both sodium and lead are determined using established analytical techniques.

### Determination of Lead (Gravimetric Analysis as Lead Chromate)

Gravimetric analysis is a highly accurate method for determining the amount of a substance by weighing. For lead, precipitation as lead chromate ( $\text{PbCrO}_4$ ) is a common and reliable technique.

**Principle:** Lead ions ( $\text{Pb}^{2+}$ ) in a solution are reacted with a source of chromate ions ( $\text{CrO}_4^{2-}$ ) to form a sparingly soluble precipitate of lead chromate. The precipitate is then filtered, washed, dried, and weighed. The mass of lead in the original sample can be calculated from the mass of the lead chromate precipitate.

#### Procedure Outline:

- **Dissolution:** A precisely weighed portion of the sodium-lead alloy sample is carefully dissolved in an appropriate solvent (e.g., dilute nitric acid) to bring the lead into an aqueous solution as  $\text{Pb}^{2+}$  ions.
- **Precipitation:** The solution is heated, and a precipitating agent, typically a solution of potassium chromate ( $\text{K}_2\text{CrO}_4$ ), is added slowly with constant stirring. This causes the formation of a yellow precipitate of lead chromate.
  - $\text{Pb}^{2+}(\text{aq}) + \text{CrO}_4^{2-}(\text{aq}) \rightarrow \text{PbCrO}_4(\text{s})$
- **Digestion:** The precipitate is "digested" by keeping the solution hot for a period (e.g., on a water bath) to encourage the formation of larger, more easily filterable crystals.

- **Filtration and Washing:** The precipitate is collected by filtering through a pre-weighed sintered glass or porcelain crucible. It is then washed with a suitable liquid (e.g., hot water) to remove any soluble impurities.
- **Drying and Weighing:** The crucible containing the precipitate is dried in an oven at a specific temperature (e.g., 120°C) until a constant weight is achieved.
- **Calculation:** The weight of lead in the sample is calculated using the known stoichiometry of lead chromate.

## Determination of Sodium (Acid-Base Titration)

The sodium content of the alloy can be determined by reacting the alloy with water and then titrating the resulting sodium hydroxide with a standardized acid.

**Principle:** Sodium reacts vigorously with water to form sodium hydroxide (NaOH), a strong base. This base can then be accurately quantified by titration with a strong acid of known concentration, such as hydrochloric acid (HCl), using a suitable indicator.

### Procedure Outline:

- **Reaction:** A weighed sample of the sodium-lead alloy is carefully reacted with water in a controlled manner to produce a solution of sodium hydroxide.
  - $2\text{Na(s)} + 2\text{H}_2\text{O(l)} \rightarrow 2\text{NaOH(aq)} + \text{H}_2\text{(g)}$
- **Titration Setup:** A known volume of the resulting sodium hydroxide solution is placed in a flask with a few drops of an indicator (e.g., phenolphthalein).
- **Titration:** A standard solution of a strong acid (e.g., HCl) is added from a burette to the sodium hydroxide solution until the endpoint is reached, as indicated by a color change.
  - $\text{NaOH(aq)} + \text{HCl(aq)} \rightarrow \text{NaCl(aq)} + \text{H}_2\text{O(l)}$
- **Calculation:** The amount of sodium in the original sample is calculated from the volume of the standard acid used to reach the endpoint and the stoichiometry of the reaction.

By combining the results from the lead and sodium analyses, the solubility of lead in sodium at the given temperature can be accurately determined and expressed in terms of weight percent or atomic percent.

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